molecular formula C12H10ClNO2 B11696382 2-chloro-N-(furan-2-ylmethyl)benzamide

2-chloro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11696382
M. Wt: 235.66 g/mol
InChI Key: QFDLCOYOHBVXFY-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is a benzamide derivative where the benzene ring is substituted with a chlorine atom and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include furan-2-carboxylic acid derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and the benzamide moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(furan-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the furan-2-ylmethyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H10ClNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15)

InChI Key

QFDLCOYOHBVXFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)Cl

Origin of Product

United States

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